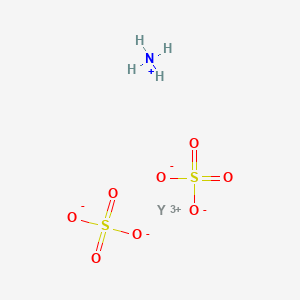
Ammonium yttrium(3+) disulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium yttrium(3+) disulphate is a chemical compound with the molecular formula H₄NO₈S₂Y and a molar mass of 299.06951 g/mol It is composed of yttrium, ammonium, and sulfate ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium yttrium(3+) disulphate can be synthesized through various methods. One common approach involves the reaction of yttrium oxide (Y₂O₃) with ammonium sulfate ((NH₄)₂SO₄) under controlled conditions. The reaction typically occurs in an aqueous solution, where the yttrium oxide dissolves and reacts with the ammonium sulfate to form this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure high yield and purity of the final product. The use of advanced techniques like precipitation and crystallization may also be employed to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
Ammonium yttrium(3+) disulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form yttrium oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of yttrium ions to a lower oxidation state.
Substitution: Substitution reactions can occur where the ammonium or sulfate ions are replaced by other ions or molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield yttrium oxide (Y₂O₃), while reduction could produce yttrium metal or lower oxidation state compounds .
Scientific Research Applications
Ammonium yttrium(3+) disulphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ammonium yttrium(3+) disulphate involves its interaction with molecular targets and pathways. In biological systems, the compound may interact with cellular components, leading to specific effects such as enhanced imaging contrast or targeted drug delivery. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Yttrium(III) sulfate (Y₂(SO₄)₃): Similar in composition but lacks the ammonium ion.
Yttrium oxide (Y₂O₃): A common yttrium compound used in various applications.
Yttrium-aluminium-garnet (YAG): A widely used material in lasers and optics.
Uniqueness
Ammonium yttrium(3+) disulphate is unique due to its combination of yttrium, ammonium, and sulfate ions, which imparts specific properties that are advantageous in certain applications. Its ability to form stable complexes and its solubility in water make it distinct from other yttrium compounds .
Properties
CAS No. |
97375-22-9 |
|---|---|
Molecular Formula |
H4NO8S2Y |
Molecular Weight |
299.07 g/mol |
IUPAC Name |
azanium;yttrium(3+);disulfate |
InChI |
InChI=1S/H3N.2H2O4S.Y/c;2*1-5(2,3)4;/h1H3;2*(H2,1,2,3,4);/q;;;+3/p-3 |
InChI Key |
NTPIOLYXYJRVLR-UHFFFAOYSA-K |
Canonical SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















